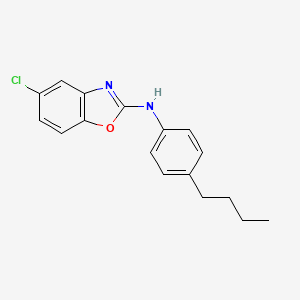
N-(4-butylphenyl)-5-chloro-1,3-benzoxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-5-chloro-1,3-benzoxazol-2-amine is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-5-chloro-1,3-benzoxazol-2-amine typically involves the reaction of 4-butylaniline with 5-chloro-2-aminobenzoxazole. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazoles.
Scientific Research Applications
N-(4-butylphenyl)-5-chloro-1,3-benzoxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-5-chloro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-butylphenyl)-3,5-dimethoxybenzamide
- (2RS)-2-(4-butylphenyl)propanoic acid
Comparison: N-(4-butylphenyl)-5-chloro-1,3-benzoxazol-2-amine is unique due to its specific structural features, such as the presence of a benzoxazole ring and a chloro substituent. These features confer distinct chemical and biological properties compared to similar compounds. For example, the chloro substituent may enhance its reactivity in certain chemical reactions, while the benzoxazole ring can influence its interaction with biological targets.
Properties
Molecular Formula |
C17H17ClN2O |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
N-(4-butylphenyl)-5-chloro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C17H17ClN2O/c1-2-3-4-12-5-8-14(9-6-12)19-17-20-15-11-13(18)7-10-16(15)21-17/h5-11H,2-4H2,1H3,(H,19,20) |
InChI Key |
MUHHUNJGWAFKOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


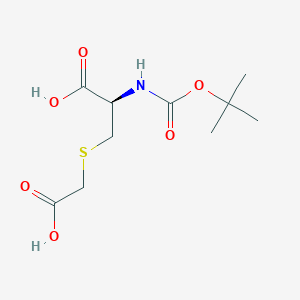
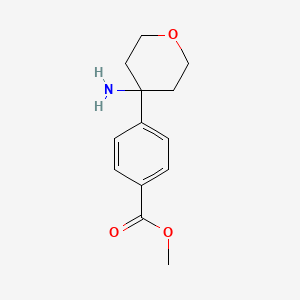
![1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13511327.png)
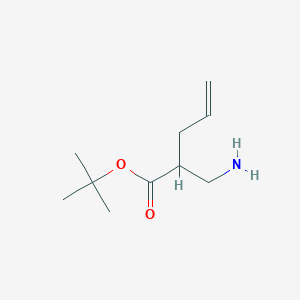
![4-[4-(Bromomethyl)phenoxy]-1,2-difluorobenzene](/img/structure/B13511346.png)
![3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid](/img/structure/B13511347.png)
![3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde](/img/structure/B13511353.png)
![rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine](/img/structure/B13511356.png)

![(3AR,6aR)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13511363.png)
![(S)-2-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanoic acid](/img/structure/B13511368.png)
![3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid](/img/structure/B13511376.png)
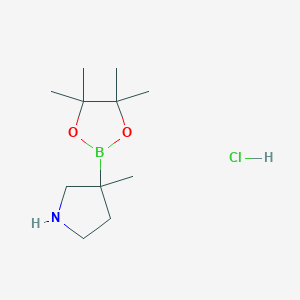
![2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid](/img/structure/B13511380.png)
